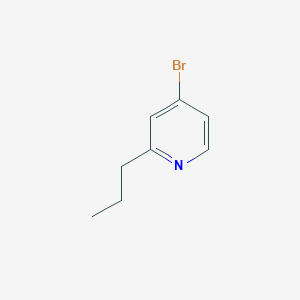

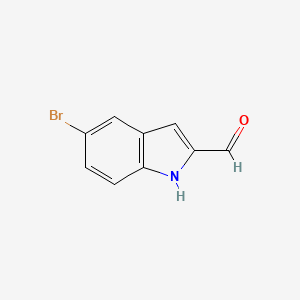

2-Bromo-5-(hydroxymethyl)phenol

Übersicht

Beschreibung

2-Bromo-5-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Hyperbranched Polymers

2-Bromo-5-(hydroxymethyl)phenol is utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene, a derivative of this compound, undergoes self-condensation to produce polymers with high molecular weight. These polymers have numerous phenolic hydroxyl groups, enabling further modifications like acylation and silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Antiviral Activity in Derivative Synthesis

In the field of antiviral research, derivatives of this compound have been synthesized and studied. Mezentseva et al. (1991) investigated the reaction of 2-bromomethyl derivatives with phenols to produce compounds with potential antiviral activity (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).

Role in Gold-Catalyzed Phenol Synthesis

This compound and its derivatives play a significant role in gold-catalyzed synthesis of phenols. Hashmi et al. (2006) explored the impact of various substituents, including bromo and hydroxymethyl groups, in gold-catalyzed phenol synthesis, highlighting the versatility of these compounds in synthetic chemistry (Hashmi et al., 2006).

Environmental Analysis

Fujita et al. (2001) applied chemical derivatization and mass spectrometry techniques to characterize a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a compound related to this compound. This research underscores the environmental relevance of such compounds in understanding biodegradation processes (Fujita, Campbell, Mong, & Reinhard, 2001).

Advanced Materials and Epoxy Systems

This compound derivatives have been used in the development of advanced materials, particularly in epoxy systems. Wang and Mendoza (1991) synthesized novel compounds incorporating bromo-phenol moieties for use in epoxy resins, which showed improved hydrolytic and thermal stability compared to conventional epoxies (Wang & Mendoza, 1991).

Pharmaceutical IntermediatesUeno et al. (201

- described a second-generation process for synthesizing benzyl piperidine derivatives using 2-bromo-5-(hydroxymethyl) phenol as a key intermediate. This process demonstrates the compound's significance in the pharmaceutical industry, particularly in the preparation of dual inhibitors for targeting serotonin transporters and receptors (Ueno, Ae, Terauchi, Fujimoto, & Fujiwara, 2015).

Synthesis of Copper(II) and Vanadium(IV) Complexes

Takjoo et al. (2013) explored the synthesis of copper(II) and oxido-vanadium(IV) complexes using this compound derivatives. This research highlights the compound's utility in inorganic chemistry and materials science for creating metal-organic complexes with potential applications in catalysis and material sciences (Takjoo, Mague, Akbari, Ebrahimipour, 2013).

Antibacterial Properties in Marine Algae Extracts

Xu et al. (2003) identified bromophenols, including derivatives of this compound, in marine red algae Rhodomela confervoides. These compounds exhibited antibacterial properties, suggesting potential applications in the development of novel antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Applications in Food Science

Chen et al. (2014) investigated the formation of derivatives during the acid hydrolysis of phenolics in plant foods, including compounds related to this compound. This study provides insights into the impact of food processing on phenolic content and antioxidant capacity, underlining the importance of these compounds in food science and nutrition (Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Bromo-5-(hydroxymethyl)phenol is a chemically synthesized compound Bromomethylphenols, a class of compounds to which this compound belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and metallaquinones . They are also used in the preparation of pharmacologically active compounds .

Mode of Action

It’s known that bromomethylphenols can undergo various chemical reactions, including bromination . In the bromination process, the compound reacts with a brominating agent, leading to the substitution of a hydrogen atom with a bromine atom .

Action Environment

The action of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It can participate in free radical bromination and nucleophilic substitution reactions. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, this compound can interact with proteins that have aromatic amino acid residues, potentially affecting their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and stability of this compound within cells .

Eigenschaften

IUPAC Name |

2-bromo-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCVESONPFMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543583 | |

| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-19-1 | |

| Record name | 4-Bromo-3-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Bromo-5-(hydroxymethyl)phenol purity in the synthesis of benzyl piperidine 10?

A1: The study by [] highlights that the purity of this compound (14) directly impacts the impurity profile of the final benzyl piperidine derivative (10). Controlling the quality of (14), along with that of 1-bromo-2-methoxyethane (15), effectively limits impurities in the final product. This control is crucial for downstream applications where high purity is essential.

Q2: How is this compound used in the synthesis of benzyl piperidine 10?

A2: The paper describes a synthetic route where this compound (14) undergoes a Horner–Wadsworth–Emmons reaction followed by selective hydrogenation in the presence of Pt/C catalyst and ethyl acetate. This process efficiently converts (14) into the desired benzyl piperidine derivative (10) on a multi-kilogram scale []. The presence of a small amount of water during hydrogenation was found to be crucial for achieving high selectivity and minimizing the formation of the debrominated byproduct (15).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.